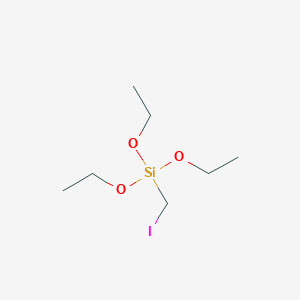
Triethoxy(iodomethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(iodomethyl)silane is an organosilicon compound characterized by the presence of ethoxy groups and an iodomethyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(iodomethyl)silane can be synthesized through the reaction of iodomethane with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom in triethoxysilane with the iodomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(iodomethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other functional groups in the presence of suitable reagents.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Water or Alcohols: For hydrolysis reactions.
Metal Catalysts: Such as cobalt or rhodium, for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can lead to the formation of silanols and siloxanes, while substitution reactions can yield a variety of organosilicon compounds.
Applications De Recherche Scientifique
Triethoxy(iodomethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of triethoxy(iodomethyl)silane involves the interaction of its functional groups with target molecules The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other molecules to form stable siloxane bonds
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: Similar in structure but lacks the iodomethyl group.
Triethoxyvinylsilane: Contains a vinyl group instead of an iodomethyl group.
Trimethoxysilane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(iodomethyl)silane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific applications that are not possible with other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and material science applications.
Propriétés
Numéro CAS |
53696-82-5 |
|---|---|
Formule moléculaire |
C7H17IO3Si |
Poids moléculaire |
304.20 g/mol |
Nom IUPAC |
triethoxy(iodomethyl)silane |
InChI |
InChI=1S/C7H17IO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
Clé InChI |
ALFJOLYGZMCHHC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CI)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


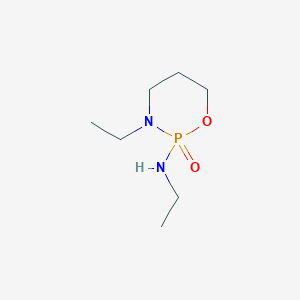
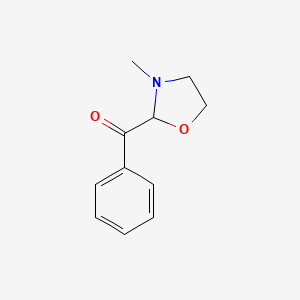
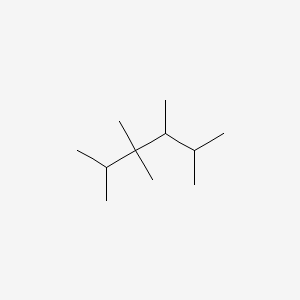
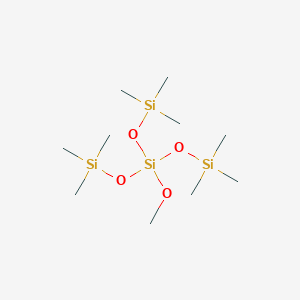

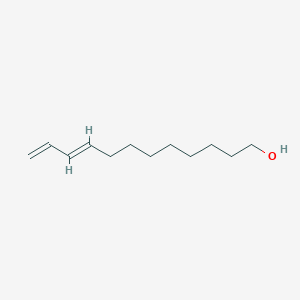
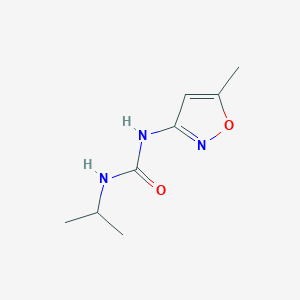
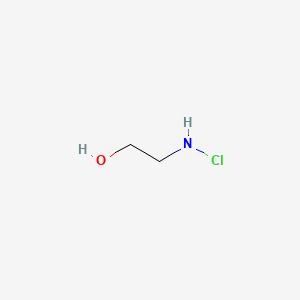
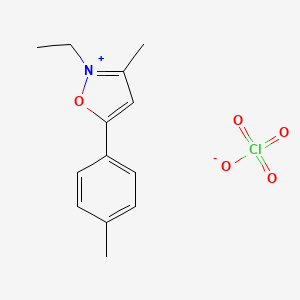
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
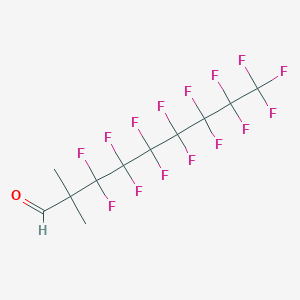
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
